molecular formula C9H19BrO2 B14720957 2-Bromo-1,1-dimethoxyheptane CAS No. 18207-18-6

2-Bromo-1,1-dimethoxyheptane

Cat. No.: B14720957
CAS No.: 18207-18-6
M. Wt: 239.15 g/mol
InChI Key: PMULERAPXGEXHE-UHFFFAOYSA-N
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Description

2-Bromo-1,1-dimethoxyheptane is an organic compound with the molecular formula C9H19BrO2. It is a derivative of heptane, where two methoxy groups and a bromine atom are attached to the first carbon atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,1-dimethoxyheptane typically involves the bromination of 1,1-dimethoxyheptane. The reaction is carried out by adding bromine to 1,1-dimethoxyheptane in the presence of a solvent such as carbon tetrachloride. The reaction mixture is then stirred and heated to facilitate the bromination process .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced filtration and purification techniques helps in obtaining the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1-dimethoxyheptane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia.

    Elimination Reactions: Strong bases like potassium tert-butoxide are used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst

Major Products Formed

    Nucleophilic Substitution: Formation of ethers, nitriles, or amines.

    Elimination Reactions: Formation of alkenes.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkanes

Scientific Research Applications

2-Bromo-1,1-dimethoxyheptane is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In the study of biochemical pathways and enzyme reactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-1,1-dimethoxyheptane involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. This property makes it useful in various chemical reactions and synthesis processes .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1,1-dimethoxyethane: Similar structure but with a shorter carbon chain.

    2-Bromo-1,1-dimethoxypropane: Another similar compound with a different carbon chain length.

    2-Bromo-1,1-dimethoxybutane: Similar compound with a four-carbon chain

Uniqueness

2-Bromo-1,1-dimethoxyheptane is unique due to its specific carbon chain length and the presence of two methoxy groups. This structure provides distinct reactivity and properties compared to its shorter-chain analogs .

Properties

CAS No.

18207-18-6

Molecular Formula

C9H19BrO2

Molecular Weight

239.15 g/mol

IUPAC Name

2-bromo-1,1-dimethoxyheptane

InChI

InChI=1S/C9H19BrO2/c1-4-5-6-7-8(10)9(11-2)12-3/h8-9H,4-7H2,1-3H3

InChI Key

PMULERAPXGEXHE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(OC)OC)Br

Origin of Product

United States

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